molecular formula C18H23FINO2 B1672037 8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]- CAS No. 155798-07-5

8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-

Cat. No.: B1672037
CAS No.: 155798-07-5
M. Wt: 427.3 g/mol
InChI Key: HXWLAJVUJSVENX-HFIFKADTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ioflupane I-123 involves several steps, starting with the preparation of the precursor molecule, which is then labeled with radioactive iodine-123. The key steps include:

    Preparation of the precursor:

    Radioiodination: The precursor is then labeled with iodine-123 through an electrophilic substitution reaction. .

Industrial Production Methods: Industrial production of Ioflupane I-123 involves scaling up the synthetic process while maintaining strict quality control. The production process includes:

Chemical Reactions Analysis

Types of Reactions: Ioflupane I-123 primarily undergoes electrophilic substitution reactions during its synthesis. The key reactions include:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the radiolabeled compound Ioflupane I-123, which is used for diagnostic imaging .

Scientific Research Applications

Pharmaceutical Applications

1. Neurotransmitter Reuptake Inhibition:
The compound is identified as a monoamine reuptake inhibitor, which implicates its potential in treating several neuropsychiatric disorders. It has shown efficacy in inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine in vitro. This mechanism is crucial for developing medications aimed at managing conditions like depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .

2. Treatment of Mood Disorders:
Research indicates that 8-Azabicyclo[3.2.1]octane derivatives can be beneficial in treating various mood disorders classified under the Diagnostic and Statistical Manual of Mental Disorders (DSM). These include major depressive disorder and bipolar disorder . The therapeutic doses typically range from 0.001 to 50 mg/kg body weight per day, depending on the specific condition being treated .

3. Pain Management:
The compound's action as a monoamine reuptake inhibitor also extends to pain management therapies. It has potential applications in alleviating chronic pain conditions by modulating neurotransmitter levels that influence pain perception .

Diagnostic Applications

1. Radiolabeling for Imaging Studies:
The incorporation of isotopes such as iodine-123 into the structure allows for the use of this compound as a radiotracer in single-photon emission computed tomography (SPECT) imaging. This application is particularly valuable for visualizing neurotransmitter activity in vivo, facilitating research into various neurological conditions .

2. Receptor Imaging:
Due to its ability to bind selectively to neurotransmitter transporters, this compound is utilized for receptor imaging studies that help elucidate the pathophysiology of mental health disorders and assess the efficacy of therapeutic interventions .

Synthesis and Structure-Activity Relationships

The synthesis of 8-Azabicyclo[3.2.1]octane derivatives typically involves advanced organic chemistry techniques such as Stille cross-coupling protocols and enantioselective synthesis methods. These processes allow researchers to create compounds with specific stereochemical configurations that are critical for their biological activity .

Table 1: Synthetic Methods for 8-Azabicyclo[3.2.1]octane Derivatives

Method Description Yield
Stille Cross CouplingUtilizes palladium catalysts for bond formationHigh yields
Enantioselective SynthesisAchieves stereochemical control during synthesisVariable yields
Samarium Iodide ReductionReduces coupling products to desired diastereomersModerate yields

Case Studies and Research Findings

Recent studies have highlighted the binding affinities of various substituted 8-Azabicyclo[3.2.1]octane compounds at dopamine and serotonin transport sites in animal models, demonstrating significant selectivity for dopamine transporters over serotonin transporters . Such selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Case Study: Binding Affinity Analysis

A study investigating the structure-activity relationship (SAR) of biaryl-substituted 8-Azabicyclo[3.2.1]octane derivatives revealed that certain modifications significantly enhance binding affinity at dopamine transport sites, suggesting pathways for developing more effective antidepressants .

Mechanism of Action

Ioflupane I-123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:

Comparison with Similar Compounds

Ioflupane I-123 is unique in its high affinity for dopamine transporters and its use in SPECT imaging. Similar compounds include:

Ioflupane I-123 stands out due to its specific application in SPECT imaging and its ability to provide detailed information about the distribution of dopamine transporters in the brain .

Biological Activity

The compound 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]- is a derivative of the azabicyclo[3.2.1]octane scaffold, which is known for its significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The core structure of the compound is based on the azabicyclo[3.2.1]octane framework, which is characterized by a bicyclic arrangement containing nitrogen. This scaffold is prevalent in various bioactive compounds, particularly those mimicking alkaloids such as nicotine and cocaine, which exhibit various pharmacological effects.

Pharmacological Properties

Research indicates that compounds based on the azabicyclo[3.2.1]octane structure exhibit a range of biological activities:

  • Binding Affinity : The compound has shown significant binding affinity to various receptors, including dopamine transporters (DAT) and serotonin transporters (SERT). For instance, derivatives of this scaffold have demonstrated selectivity ratios favoring DAT over SERT, which is crucial for developing treatments for cocaine addiction and other neurological disorders .
  • Inhibition Studies : In vitro studies have reported that certain azabicyclo[3.2.1]octane derivatives exhibit potent inhibitory activity against enzymes such as N-acylated amino acid amidohydrolase (NAAA) with IC50 values in the low nanomolar range . This suggests potential applications in pain management and inflammation.
  • Agonist Activity : Some derivatives have been identified as agonists at kappa-opioid receptors (KOR), indicating their potential use in analgesic therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of azabicyclo[3.2.1]octane derivatives is critical for optimizing their biological activity:

  • Substituent Effects : The introduction of various substituents at specific positions on the bicyclic core significantly influences binding affinity and selectivity for DAT and SERT . For example, aryl substitutions at the bridgehead carbon have been shown to enhance potency and selectivity.
  • Geometric Isomerism : The stereochemistry of these compounds plays a vital role in their biological activity. Compounds with an endo configuration often exhibit higher activity compared to their exo counterparts . This stereochemical preference has been leveraged to design more effective drug candidates.

Case Study 1: Analgesic Properties

A study conducted by Ong and Anderson demonstrated that certain azabicyclo[3.2.1]octane derivatives function as effective analgesics comparable to morphine in terms of efficacy . These findings support the potential use of such compounds in pain management therapies.

Case Study 2: Neuropharmacological Applications

Research has highlighted the effectiveness of these compounds in modulating neurotransmitter systems involved in addiction and mood disorders. For instance, compounds exhibiting high selectivity for DAT could be developed into medications aimed at treating cocaine dependence .

Data Tables

CompoundBinding Affinity (nM)Selectivity Ratio (SERT/DAT)IC50 (NAAA Inhibition)
Compound A0.961770.655
Compound B0.32>10000.036
Compound C5.0100.291

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high radiochemical purity in the preparation of this compound?

  • Methodological Answer : The synthesis involves three key steps: (1) constructing the 8-azabicyclo[3.2.1]octane core via acid-catalyzed cyclization of a tropane precursor, (2) introducing the 3-(4-iodophenyl) group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and (3) radiolabeling with iodine-123I using isotopic exchange under acidic conditions (e.g., chloramine-T oxidation) . To optimize purity (>95%), use HPLC purification with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and validate radiochemical identity via radio-TLC .

Q. How can the stereochemical configuration [1R-(exo,exo)] be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For rapid analysis, use NOESY NMR to identify spatial proximity between the 3-fluoropropyl and 4-iodophenyl groups. Compare experimental optical rotation ([α]D) with literature values for analogous tropane derivatives (e.g., exo vs. endo configurations differ by ~30° in polarimetry) .

Q. What analytical techniques are suitable for assessing radiochemical stability under physiological conditions?

  • Methodological Answer : Incubate the compound in phosphate-buffered saline (pH 7.4) and human serum at 37°C for 24 hours. Monitor decomposition via radio-HPLC at intervals (0, 4, 8, 24h). A stability threshold of <10% degradation is acceptable for in vivo applications. For iodine-123I, check free iodide release using a silver nitrate precipitation assay .

Advanced Research Questions

Q. How can in vitro binding affinity to the dopamine transporter (DAT) be quantified?

  • Methodological Answer : Use competitive displacement assays with [³H]WIN 35,428 in HEK-293 cells expressing human DAT. Prepare membrane homogenates, incubate with varying concentrations of the test compound (1 nM–10 µM), and measure Ki values using nonlinear regression (GraphPad Prism). Validate selectivity via parallel assays for serotonin/norepinephrine transporters (SERT/NET) .

Q. What experimental design principles apply to optimizing biodistribution studies for SPECT imaging?

  • Methodological Answer : Conduct time-activity curve (TAC) studies in rodents at 5, 30, 60, and 120 minutes post-injection. Sacrifice animals, dissect organs, and measure radioactivity with a gamma counter. Normalize data to % injected dose per gram (%ID/g). Include blocking studies with non-radioactive analogs (e.g., 10 mg/kg cocaine derivative) to confirm target specificity .

Q. How can metabolite profiling be performed in preclinical models?

  • Methodological Answer : Extract plasma and brain homogenates with acetonitrile, then analyze via LC-MS/MS with a reverse-phase column. For iodine-123I metabolites, correlate radiochromatograms with UV/Vis traces (λ = 254 nm). Identify major metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to synthetic standards .

Q. What statistical approaches resolve contradictions in comparative efficacy studies with other iodine isotopes (e.g., ¹²⁵I vs. ¹²³I)?

  • Methodological Answer : Apply multivariate ANOVA to compare log-transformed binding affinities (Ki) and biodistribution data. Account for isotopic decay corrections (e.g., ¹²³I t½ = 13.2 h) using nonlinear mixed-effects modeling. For conflicting results, validate with autoradiography in brain slices to confirm regional binding patterns .

Properties

Key on ui mechanism of action

Iodine-123 labeled ioflupane binds to presynaptic dopamine transporters. When Iodine-123 decays, a gammay ray is emmitted and detected through SPECT.

CAS No.

155798-07-5

Molecular Formula

C18H23FINO2

Molecular Weight

427.3 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-(123I)iodanylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i20-4

InChI Key

HXWLAJVUJSVENX-HFIFKADTSA-N

SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)[123I]

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I

Appearance

Solid powder

melting_point

82-83

Key on ui other cas no.

155798-07-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18F)FP-CIT
(O-methyl-11C)beta-CIT-FP
123I-FP-CIT
2-carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane
beta-CIT-FP
fluoropropylcarbomethoxyiodophenylnortropane
FP-CIT
FPCIT
I(123)-N-fluoropropyl-2-beta-carbomethoxy-3-(4-iodophenyl)nortropane
I(123)-N-omega-fluoropropyl-2-beta-carbomethoxy-3-beta(4-iodophenyl)nortropane
N-omega-fluoropropyl-2beta-carbomethoxy-3beta-(4-iodophenyl)tropane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.